molecular formula C17H26FN3 B10886102 1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10886102
M. Wt: 291.4 g/mol
InChI Key: VYTOIIVAOLAUDK-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further substituted with a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the piperidine ring.

    Attachment of the Methylpiperazine Moiety: The final step involves the reaction of the intermediate compound with methylpiperazine under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl position.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to benzyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance binding affinity, while the piperidine and methylpiperazine moieties contribute to the overall pharmacological profile. The compound may modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1-[1-(4-Fluorobenzyl)piperidin-4-yl]methanamine
  • 5-{[1-(2-fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine

Comparison: 1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine is unique due to the presence of both the fluorobenzyl and methylpiperazine groups, which may confer distinct pharmacological properties compared to its analogs. The specific substitution pattern and functional groups contribute to its unique binding affinity and activity profile.

Properties

Molecular Formula

C17H26FN3

Molecular Weight

291.4 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C17H26FN3/c1-19-10-12-21(13-11-19)16-6-8-20(9-7-16)14-15-4-2-3-5-17(15)18/h2-5,16H,6-14H2,1H3

InChI Key

VYTOIIVAOLAUDK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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